Enhanced Reactivity of Nitro-Substituted Aryl Halides in Suzuki Couplings with Heteroaryl Boronic Acids
In a study of challenging heteroaryl-2-boronic acid couplings, using nitro-substituted aryl halides as partners dramatically improved reaction efficiency. The nitro group's electron-withdrawing nature activates the aryl halide for oxidative addition, leading to higher yields [1]. While 4-acetyl-3-nitrophenylboronic acid itself is a nitro-substituted boronic acid, this data highlights the beneficial role of the nitro substituent in coupling reactions involving boronic acids. This suggests that 4-acetyl-3-nitrophenylboronic acid may be a more reactive partner in certain cross-couplings compared to non-nitro substituted analogues.
| Evidence Dimension | Yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Not directly reported for target compound |
| Comparator Or Baseline | Heteroaryl-2-boronic acids with various aryl halides |
| Quantified Difference | Nitro-substituted aryl halides enabled high yields with low catalyst loading (exact yields not specified in abstract) |
| Conditions | Palladium catalysis, mild conditions |
Why This Matters
This provides mechanistic justification for selecting a nitro-substituted boronic acid to improve cross-coupling efficiency, which can reduce catalyst loading and waste in industrial processes.
- [1] Zhang, X.; Wu, C.; Wang, E.; Jin, Y.; Xing, J.; Yao, W.; Dou, X. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. Eur. J. Org. Chem. 2026, 29 (2), e202500901. View Source
